3,5-difluoro-N-methylbenzamide
Overview
Description
3,5-Difluoro-N-methylbenzamide is an organic compound with the molecular formula C₈H₇F₂NO It is a derivative of benzamide, where two fluorine atoms are substituted at the 3rd and 5th positions of the benzene ring, and a methyl group is attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-N-methylbenzamide typically involves the reaction of 3,5-difluorobenzoic acid with methylamine. One common method includes the following steps:
Activation of 3,5-difluorobenzoic acid: The carboxylic acid group of 3,5-difluorobenzoic acid is activated using a reagent such as oxalyl chloride in the presence of a solvent like dichloromethane and a catalyst like N,N-dimethylformamide.
Amidation: The activated acid is then reacted with aqueous methylamine to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group of the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group attached to the nitrogen can be oxidized to form N-oxide derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in suitable solvents.
Major Products
Substitution: Products with different nucleophiles replacing the fluorine atoms.
Reduction: N-methyl-3,5-difluoroaniline.
Oxidation: N-methyl-3,5-difluoro-N-oxide derivatives.
Scientific Research Applications
3,5-Difluoro-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-methylbenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, while the amide group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzamide: Lacks the methyl group on the nitrogen.
N-Methylbenzamide: Lacks the fluorine substitutions on the benzene ring.
3,5-Difluoro-4-formyl-N-methylbenzamide: Contains an additional formyl group on the benzene ring.
Uniqueness
3,5-Difluoro-N-methylbenzamide is unique due to the presence of both fluorine atoms and the methyl group, which can influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, while the methyl group can affect its solubility and interaction with biological targets .
Properties
IUPAC Name |
3,5-difluoro-N-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTACSWFCGYKKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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